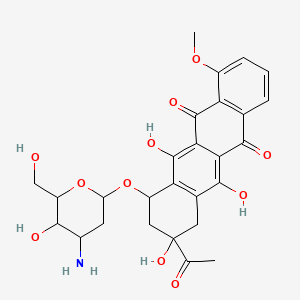

4'-epi-6'-Hydroxydaunorubicin

Description

4'-epi-6'-Hydroxydaunorubicin is a semi-synthetic anthracycline derivative structurally related to daunorubicin and doxorubicin. Preclinical studies demonstrate its potent activity against murine leukemia (L1210) and ascites sarcoma 180 models, with dose-dependent increases in survival rates (e.g., T/C% of 150 at 17.25 ng/kg in L1210 leukemia) .

Properties

CAS No. |

62653-54-7 |

|---|---|

Molecular Formula |

C27H29NO11 |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

9-acetyl-7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10(30)27(36)7-12-19(15(8-27)38-17-6-13(28)24(33)16(9-29)39-17)26(35)21-20(23(12)32)22(31)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,13,15-17,24,29,32-33,35-36H,6-9,28H2,1-2H3 |

InChI Key |

GZDQEARIRBYISX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)CO)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-6’-Hydroxydaunorubicin typically involves the chemical modification of daunorubicin. One common method includes the reaction of 4’-epi-6’-hydroxydaunomycin with bromine to form an intermediate bromo derivative, which is then further processed to yield 4’-epi-6’-Hydroxydaunorubicin .

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired anthracycline derivatives through metabolic engineering and process optimization .

Chemical Reactions Analysis

Types of Reactions: 4’-epi-6’-Hydroxydaunorubicin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, impacting the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s efficacy or reducing its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

4’-epi-6’-Hydroxydaunorubicin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of anthracycline derivatives.

Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.

Medicine: It is employed in preclinical studies to evaluate its efficacy and safety as a potential chemotherapeutic agent.

Mechanism of Action

4’-epi-6’-Hydroxydaunorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the replication and transcription processes, leading to cell death. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, further hindering cell division and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Anthracyclines

Daunorubicin

- Structure: Contains a tetracyclic aglycone linked to a daunosamine sugar.

- Key Differences: 4'-epi-6'-Hydroxydaunorubicin has inverted stereochemistry at the 4'-position (epimerization) and an additional hydroxyl group at the 6'-position.

- Activity: Daunorubicin primarily targets acute leukemias, while 4'-epi-6'-Hydroxydaunorubicin shows broader efficacy in solid tumors and lymphoma models .

Doxorubicin (Hydroxydaunorubicin)

- Structure: Hydroxyl group at the 14-position compared to daunorubicin.

- Key Differences: 4'-epi-6'-Hydroxydaunorubicin lacks the 14-hydroxyl group but has 4'-epimerization and 6'-hydroxylation.

- Efficacy: In murine ascites sarcoma 180, 4'-epi-6'-Hydroxydaunorubicin achieved a T/C% of 226 at 4.5 ng/kg, outperforming adriamycin (T/C% 250 at 4.5 ng/kg) in survival prolongation .

Idarubicin (4-Demethoxydaunorubicin)

- Structure : Lacks the methoxy group at the 4-position of the aglycone.

- Key Differences: Idarubicin’s lipophilicity enhances cellular uptake, whereas 4'-epi-6'-Hydroxydaunorubicin’s sugar modifications may improve solubility and tissue penetration.

- Clinical Use: Idarubicin is favored in acute myeloid leukemia (AML), whereas 4'-epi-6'-Hydroxydaunorubicin remains experimental.

Comparative Pharmacological Data

Mechanistic and Clinical Differentiation

- DNA Interaction: The 4'-epimerization in 4'-epi-6'-Hydroxydaunorubicin may reduce susceptibility to efflux pumps (e.g., P-glycoprotein), a common resistance mechanism in anthracyclines .

- Formulation Advances : Liposomal doxorubicin (e.g., R-COMP-DI) reduces cardiotoxicity but retains efficacy, highlighting the importance of drug delivery systems in optimizing anthracycline utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.